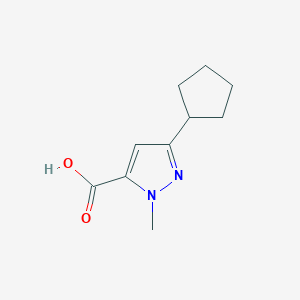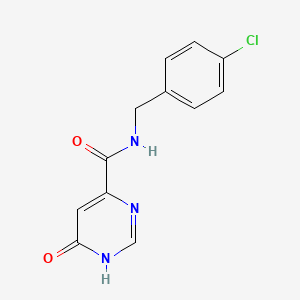
1-(Naphthalen-1-ylmethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a urea derivative, which contains a naphthalene and a tetrahydroquinoline group. Urea derivatives are known for their wide range of biological activities, and naphthalene and tetrahydroquinoline are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting a naphthalen-1-ylmethyl group and a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl group .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance its solubility in water, while the naphthalene and tetrahydroquinoline groups could contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen
Biomonitoring of Naphthalene Exposure
Research has demonstrated the utility of urinary biomarkers, such as 1-naphthol and 2-naphthol, in assessing exposure to naphthalene and related compounds. These biomarkers are indicative of both occupational and environmental exposures to naphthalene, a component of jet fuel (JP-8) and other sources of polycyclic aromatic hydrocarbons (PAHs). For instance, studies have correlated the levels of urinary 1-naphthol and 2-naphthol with exposure to naphthalene in the air, highlighting their significance in biomonitoring efforts to gauge exposure levels among workers and the general population (Serdar et al., 2003), (Serdar et al., 2003).
Environmental and Occupational Health
The presence of naphthalene and its metabolites in biological samples has been studied extensively to understand the health implications of exposure. Research has identified urinary naphthol levels as markers for evaluating the risk of exposure to environmental pollutants, including PAHs, in occupational settings. This is particularly relevant for workers in industries such as coke oven operations, where exposure to PAHs is a significant concern. The measurement of urinary biomarkers provides insights into the extent of exposure and potential health risks, aiding in the development of protective measures for workers (Preuss et al., 2004).
Toxicological Implications
Studies have also explored the toxicological implications of naphthalene exposure, indicating potential health hazards. The analysis of urinary biomarkers, such as naphthols, contributes to understanding the toxicokinetics of naphthalene and its impact on human health. This research is crucial for establishing exposure guidelines and safety standards to mitigate health risks associated with naphthalene and similar compounds (Waidyanatha et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-2-15-31(29,30)27-14-6-10-19-16-21(12-13-23(19)27)26-24(28)25-17-20-9-5-8-18-7-3-4-11-22(18)20/h3-5,7-9,11-13,16H,2,6,10,14-15,17H2,1H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTMGEASRNGYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

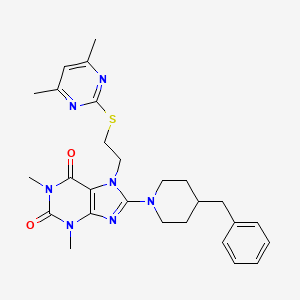

![(Z)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2876035.png)
![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)
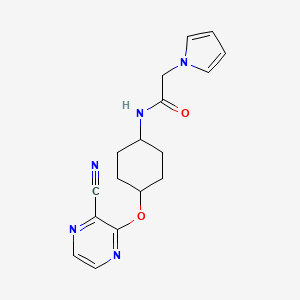
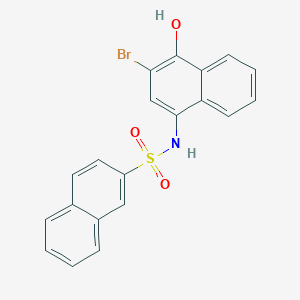
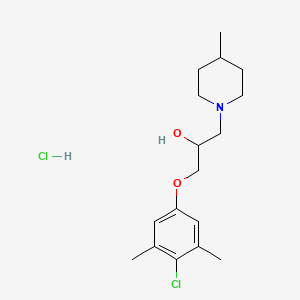
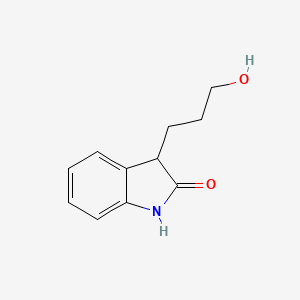
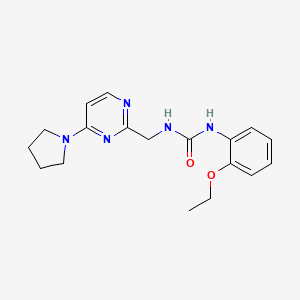
![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)
